3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
This compound belongs to the 1,2,4-triazol-5-one class, characterized by a triazolone core substituted with a piperidin-4-yl group, a methyl group at position 1, and a phenyl group at position 2. The piperidine ring is further functionalized with a 2-(2-fluorophenoxy)acetyl moiety.
The 2-fluorophenoxy group enhances lipophilicity and metabolic stability, while the acetyl-piperidine linkage provides conformational flexibility for target binding. The phenyl and triazolone groups may participate in π-π stacking or hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
5-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-25-22(29)27(17-7-3-2-4-8-17)21(24-25)16-11-13-26(14-12-16)20(28)15-30-19-10-6-5-9-18(19)23/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBZXKXXGHMSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring, a piperidine moiety, and a fluorophenoxyacetyl group. Its molecular formula is C22H25FN4O2, and it has a molecular weight of approximately 396.46 g/mol. The presence of the fluorine atom is significant as it often enhances biological activity and metabolic stability.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. A study highlighted the antibacterial activity of similar triazole compounds against various strains of bacteria, suggesting that the triazole ring may play a crucial role in this activity . The compound's effectiveness against specific pathogens remains to be fully elucidated but is promising based on related structures.
Anticancer Potential
The compound's triazole structure has been associated with anticancer activity. Triazoles are known to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies have shown that triazole derivatives can inhibit the growth of cancer cells by interfering with metabolic pathways essential for tumor growth . The specific mechanisms through which this compound exerts its anticancer effects require further investigation.
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing cellular signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, this compound may protect cells from oxidative damage.
Case Studies
While direct case studies on this compound are sparse, related compounds have shown promise in clinical settings:
- Triazole Derivatives in Cancer Therapy : A study reported that triazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
Research Findings Summary Table
Comparison with Similar Compounds
Research Findings and Implications
- Selectivity: The target compound’s 2-fluorophenoxy group may confer selectivity for fluorophobic binding pockets, as seen in analogous kinase inhibitors (e.g., EGFR inhibitors) .
- Thermodynamic Stability : Computational modeling (using software cited in ) predicts that the acetyl-piperidine linkage in the target compound adopts a chair conformation, optimizing binding entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
